

sapanisertib drug-related hepatic failure monitoring

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Compound Focus: Sapanisertib

CAS No.: 1224844-38-5

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Hepatic Failure Incidence & Monitoring Guide

The following table summarizes the key information on hepatic failure incidence and essential monitoring parameters from clinical trials [1] [2]:

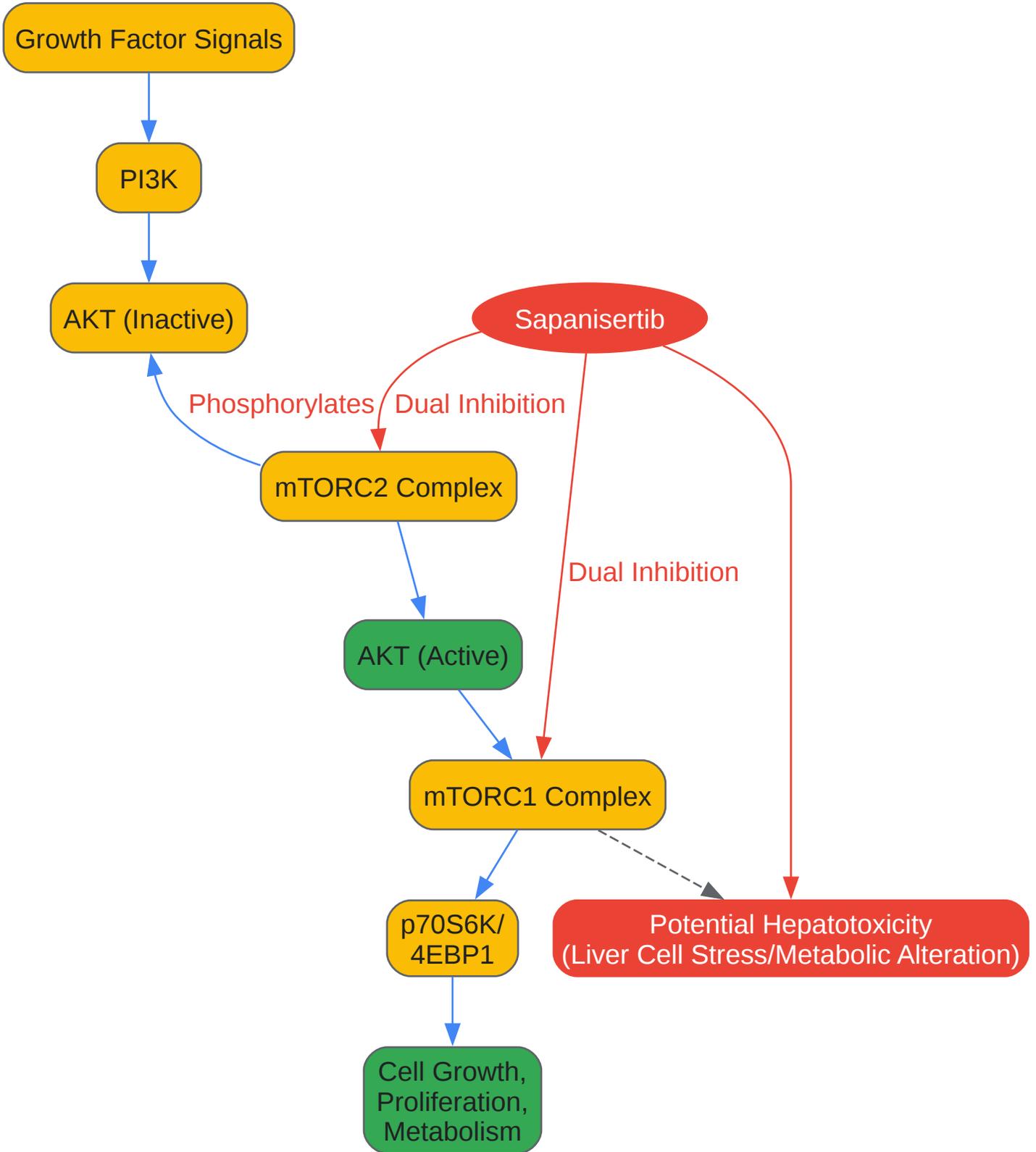
Aspect	Details from Clinical Evidence
Reported Incidence	Grade 3-4 hepatic failure reported in 1 out of 16 patients (6%) with acute lymphoblastic leukemia (ALL) [1].
Other Hepatic Toxicities	Grade 3-4 transaminitis (liver enzyme elevation) observed in 5% of patients in a combination therapy trial [2].

| **Routine Monitoring** | **Essential tests:** Liver function tests (LFTs) including AST, ALT, Alkaline Phosphatase, and total bilirubin [1] [2]. **Frequency:** Per trial protocols; typically at baseline and before each treatment cycle. | | **Management** | **Dose modification:** Protocol-mandated for Grade 3-4 toxicity [1]. **Action:** Interrupt **sapanisertib** until recovery to Grade ≤ 1 , then consider dose reduction [1]. |

Sapanisertib's Mechanism of Action and Hepatic Impact

The diagram below illustrates the mTOR pathway and potential mechanisms that could contribute to hepatotoxicity, based on the pharmacological target of **sapanisertib**.

Sapanisertib mTOR Inhibition and Hepatotoxicity Risk



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Frequently Asked Questions (FAQs)

Q1: How common is severe liver injury with sapanisertib? Based on current evidence, severe hepatic failure is an **uncommon but serious adverse event**. In one Phase II study, it occurred in 6% of patients. More frequently, clinicians may see less severe elevations in liver enzymes (transaminitis), which occurred in about 5% of patients in a combination therapy trial [1] [2].

Q2: What is the proposed mechanism for sapanisertib-induced liver injury? The exact mechanism is not fully elucidated. However, as the diagram shows, **sapanisertib** potently inhibits both mTORC1 and mTORC2. The mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation. Inhibition of this critical pathway in liver cells (hepatocytes) is hypothesized to disrupt normal cellular functions, potentially leading to stress and metabolic alterations that manifest as hepatotoxicity [1] [3] [2].

Q3: What are the clinical management recommendations for hepatotoxicity? The standard management for Grade 3 or 4 hepatotoxicity is to **immediately interrupt sapanisertib dosing**. Therapy should not be resumed until the liver function tests have recovered to Grade 1 severity or baseline. Once the patient has recovered, subsequent treatment cycles should be administered at a **reduced dose** [1]. Always refer to the latest clinical trial protocol or prescribing information.

Key Takeaways for Researchers

- **Risk Awareness:** Hepatic failure is a rare but serious risk; hyperglycemia, mucositis, and fatigue are more common side effects [1] [4] [5].
- **Protocol Adherence:** Rigorous, protocol-defined liver function monitoring is non-negotiable for patient safety [1] [2].
- **Proactive Management:** Have a clear plan for dose interruption and reduction in case of significant LFT elevations.

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To cite this document: Smolecule. [sapanisertib drug-related hepatic failure monitoring]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548417#sapanisertib-drug-related-hepatic-failure-monitoring]

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